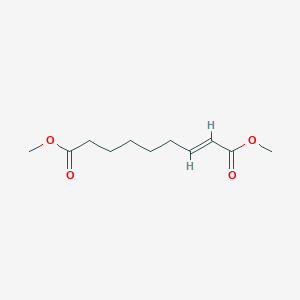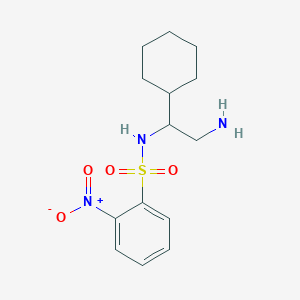
N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an amino group, a cyclohexyl ring, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-1-cyclohexylethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-(2-Amino-1-cyclohexylethyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to bind to certain enzymes.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Amino-1-cyclohexylethyl)-2-propanesulfonamide
- 2-Amino-1-cyclohexylethanol
- (2-Amino-1-cyclohexyl-ethyl)-carbamic acid tert-butyl ester
Comparison: Compared to these similar compounds, N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group. This combination of functional groups enhances its reactivity and potential applications in various fields. The nitro group provides additional sites for chemical modification, while the sulfonamide group contributes to its biological activity.
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c15-10-12(11-6-2-1-3-7-11)16-22(20,21)14-9-5-4-8-13(14)17(18)19/h4-5,8-9,11-12,16H,1-3,6-7,10,15H2 |
InChI Key |
GWZBGKIRFDDKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


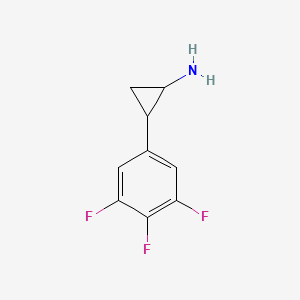
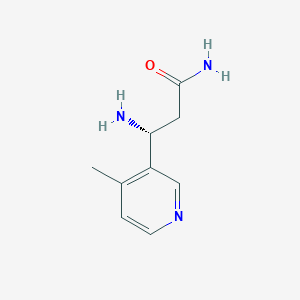
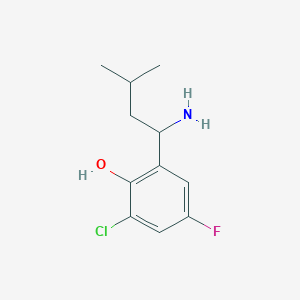
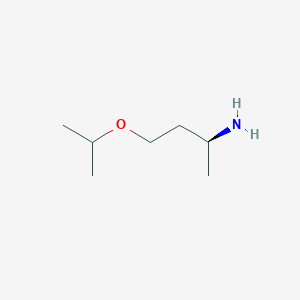


amine](/img/structure/B13299215.png)


![2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13299221.png)
